2-(Allyloxy)-2-methylpropan-1-OL
Overview
Description
2-(Allyloxy)-2-methylpropan-1-OL is an organic compound with the molecular formula C7H14O2 It is a derivative of propanol, featuring an allyloxy group attached to the second carbon atom and a methyl group on the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-2-methylpropan-1-OL typically involves the reaction of allyl alcohol with 2-methylpropan-1-ol in the presence of an acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of allyl alcohol reacts with the hydroxyl group of 2-methylpropan-1-ol to form the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Allyloxy)-2-methylpropan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of different alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
2-(Allyloxy)-2-methylpropan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Allyloxy)-2-methylpropan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-2-methylpropan-1-OL: Similar structure but with a benzyloxy group instead of an allyloxy group.
2-(Methoxy)-2-methylpropan-1-OL: Contains a methoxy group instead of an allyloxy group.
2-(Ethoxy)-2-methylpropan-1-OL: Features an ethoxy group in place of the allyloxy group.
Uniqueness
2-(Allyloxy)-2-methylpropan-1-OL is unique due to the presence of the allyloxy group, which imparts distinct reactivity and properties compared to its analogs. The allyloxy group can undergo specific chemical reactions, such as polymerization or cross-linking, making this compound valuable in various applications.
Properties
IUPAC Name |
2-methyl-2-prop-2-enoxypropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-5-9-7(2,3)6-8/h4,8H,1,5-6H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNQREBSABMTKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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